molecular formula C3H4BrCl2F B3040386 3-Bromo-1,1-dichloro-1-fluoropropane CAS No. 1978-98-9

3-Bromo-1,1-dichloro-1-fluoropropane

Cat. No.: B3040386
CAS No.: 1978-98-9
M. Wt: 209.87 g/mol
InChI Key: KXTZKWXVQJZKQA-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dichloro-1-fluoropropane is a halogenated hydrocarbon with the molecular formula C3H4BrCl2F. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms.

Preparation Methods

The synthesis of 3-Bromo-1,1-dichloro-1-fluoropropane typically involves halogenation reactions. One common method includes the reaction of 1,1-dichloro-1-fluoropropane with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-1,1-dichloro-1-fluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium iodide, and ammonia.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

3-Bromo-1,1-dichloro-1-fluoropropane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique halogenation pattern makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dichloro-1-fluoropropane involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, altering their activity and leading to changes in cellular processes. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

3-Bromo-1,1-dichloro-1-fluoropropane can be compared with other halogenated hydrocarbons, such as:

    3-Bromo-1,1,1-trifluoropropane: This compound has three fluorine atoms instead of one, which can lead to different chemical reactivity and applications.

    1-Bromo-3-fluoropropane: This compound lacks the chlorine atoms present in this compound, resulting in different chemical properties and uses.

    1-Bromo-3-chloropropane:

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-bromo-1,1-dichloro-1-fluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl2F/c4-2-1-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZKWXVQJZKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289675
Record name 3-Bromo-1,1-dichloro-1-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-98-9
Record name 3-Bromo-1,1-dichloro-1-fluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1978-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,1-dichloro-1-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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